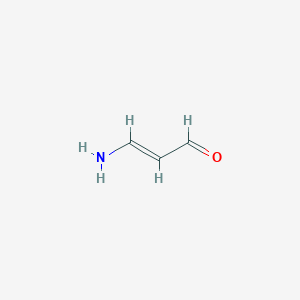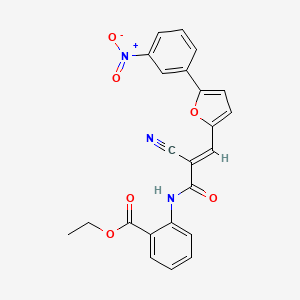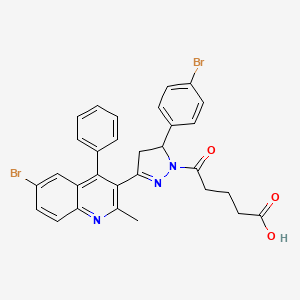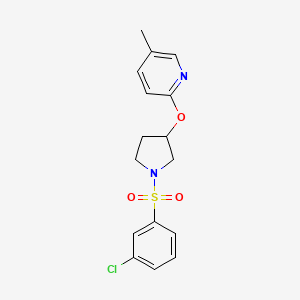
Ethyl 3-phenylbutanoate
Descripción general
Descripción
Ethyl 3-phenylbutanoate is a chemical compound with the CAS Number: 62690-29-3 . It has a molecular weight of 192.26 and its molecular formula is C12H16O2 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group (a benzene ring) attached to a butanoate ester group . The InChI code for this compound is 1S/C12H16O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 .Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3 . It has a boiling point of 253.2±9.0 °C at 760 mmHg . The compound has a molar refractivity of 56.1±0.3 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds . Its ACD/LogP value is 3.14 .Aplicaciones Científicas De Investigación
Asymmetric Bioreduction
Ethyl 3-phenylbutanoate is used in the asymmetric bioreduction process. Research by (Milagre et al., 2006) demonstrated that Saccharomyces cerevisiae immobilized in calcium alginate beads with double gel layers achieved high chemical yield and enantio- and diastereoselectivity in the reduction of ethyl 3-halo-2-oxo-4-phenylbutanoate.
Biocatalyst in Drug Synthesis
Ethyl (R)-2-hydroxy-4-phenylbutanoate, a derivative of this compound, is an important intermediate for synthesizing angiotensin-converting enzyme inhibitors like enalapril and lisinopril. (Zhao Jin-mei, 2008) and (Ni et al., 2013) explore its synthesis through biocatalytic methods.
Microbial Enantioselective Reduction
Different microorganisms were used for the enantioselective reduction of ethyl 2-oxo-4-phenylbutanoate to various isomers. Research by (Lacerda et al., 2006) identified specific yeast strains that achieved high enantiomeric excess in producing these isomers.
Chemical Synthesis and Psychotropic Activity
This compound derivatives have been synthesized for exploring their psychotropic activities. (Grigoryan et al., 2011) synthesized ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate to study its use in the synthesis of benzo[h]quinazolines.
Enzymatic Resolution
In the study of enzymatic processes, ethyl 3-hydroxy-3-phenylpropanoate, a related compound, was used to study enzymatic hydrolysis under ultrasound, as seen in the research by (Ribeiro et al., 2001).
Propiedades
IUPAC Name |
ethyl 3-phenylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPWEMZQXWYDSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2747906.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid](/img/structure/B2747909.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2747911.png)
![rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B2747913.png)


![2-(2-(1-Benzylpiperidin-4-ylidene)hydrazinyl)benzo[d]thiazole](/img/structure/B2747918.png)
![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2747919.png)



